Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate: is a synthetic organic compound with the molecular formula C13H11BrN2O4S and a molecular weight of 371.21 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a bromine atom, a nitrobenzyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a suitable α-haloketone with thiourea. This step is crucial as it establishes the core structure of the compound.
Nitrobenzyl Substitution: The 4-position of the thiazole ring is substituted with a nitrobenzyl group through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group at the 5-position of the thiazole ring with ethanol to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted thiazole derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various bioactive molecules, including potential antimicrobial, antifungal, and anticancer agents.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids in protein active sites, while the nitrobenzyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: This compound lacks the nitrobenzyl group, making it less versatile in terms of biological activity.
2-Aminothiazole-4-carboxylate: This derivative has an amino group instead of a nitrobenzyl group, which significantly alters its chemical reactivity and biological properties.
4-(4-Bromophenyl)-2-thiazole carboxylate: This compound has a bromophenyl group instead of a nitrobenzyl group, affecting its electronic properties and reactivity.
This compound stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H11BrN2O4S |
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Molecular Weight |
371.21 g/mol |
IUPAC Name |
ethyl 2-bromo-4-[(4-nitrophenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H11BrN2O4S/c1-2-20-12(17)11-10(15-13(14)21-11)7-8-3-5-9(6-4-8)16(18)19/h3-6H,2,7H2,1H3 |
InChI Key |
FKNJBGXUZGXJBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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